

Application Note: Determination of Pyraclostrobin Dissipation in Crops Using a Deuterated Internal Standard

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Compound of Interest		
Compound Name:	Pyraclostrobin-d6	
Cat. No.:	B1152990	Get Quote

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Introduction

Pyraclostrobin is a broad-spectrum fungicide widely used in agriculture to control a variety of fungal diseases on fruits, vegetables, and cereals.[1] Its extensive use necessitates the accurate monitoring of its residue levels and dissipation kinetics in treated crops to ensure food safety and compliance with regulatory limits (Maximum Residue Limits - MRLs). The dissipation of a pesticide in a crop follows a dynamic process influenced by factors such as plant metabolism, photodegradation, and environmental conditions. Understanding these dissipation patterns is crucial for establishing appropriate pre-harvest intervals (PHIs) and conducting dietary risk assessments.

This application note provides a detailed protocol for the determination of pyraclostrobin dissipation in crop matrices using a robust analytical method based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard, such as Pyraclostrobin-d3, is incorporated into the protocol to enhance the accuracy and precision of quantification by compensating for matrix effects and variations during sample preparation and analysis.

Experimental Protocols



Field Trial and Sampling

A supervised field trial should be conducted according to Good Agricultural Practices (GAP). A representative crop is treated with a pyraclostrobin formulation at a known application rate. Samples of the crop are collected at various time intervals after the final application, for example, at 2 hours (representing the initial deposit), and then on days 1, 3, 5, 7, 14, and 21. Control samples from an untreated plot are also collected.

Materials and Reagents

- Pyraclostrobin analytical standard (≥98% purity)
- Pyraclostrobin-d3 (or other suitable deuterated analogue) analytical standard (≥98% purity, isotopic purity ≥99%)
- LC-MS grade acetonitrile, methanol, and water
- Formic acid (≥98%)
- Anhydrous magnesium sulfate (MgSO₄)
- Sodium chloride (NaCl)
- Primary secondary amine (PSA) sorbent
- Graphitized carbon black (GCB) or C18 sorbent (optional, for pigmented matrices)
- QuEChERS extraction salt packets

Standard Solutions Preparation

- Stock Solutions (1 mg/mL): Prepare individual stock solutions of pyraclostrobin and pyraclostrobin-d3 in methanol.
- Working Standard Solutions: Prepare a series of working standard solutions of pyraclostrobin (e.g., 0.005 to 0.1 μg/mL) by serial dilution of the stock solution with acetonitrile.
- Internal Standard (IS) Working Solution (1 μg/mL): Prepare a working solution of pyraclostrobin-d3 in acetonitrile.



Sample Preparation (QuEChERS Method)

- Homogenization: Weigh 10 g (± 0.1 g) of the homogenized crop sample into a 50 mL centrifuge tube.
- Fortification: Add a specific volume of the Pyraclostrobin-d3 internal standard working solution to each sample (including calibration standards prepared in matrix) to achieve a final concentration of, for example, 50 ng/g. This step is crucial for accurate quantification.

Extraction:

- Add 10 mL of acetonitrile to the centrifuge tube.
- Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
- Cap the tube and shake vigorously for 1 minute.
- Centrifuge at ≥4000 rpm for 5 minutes.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
 - Transfer an aliquot (e.g., 1 mL) of the supernatant (acetonitrile layer) to a 2 mL d-SPE tube containing PSA and anhydrous MgSO₄ (and GCB/C18 if necessary).
 - Vortex for 30 seconds.
 - Centrifuge at ≥10000 rpm for 5 minutes.

Final Extract:

 Take the supernatant and filter it through a 0.22 μm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

- Liquid Chromatography (LC) Conditions:
 - Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 μm).



- Mobile Phase: A gradient of A) Water with 0.1% formic acid and B) Acetonitrile with 0.1% formic acid.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μL.
- Tandem Mass Spectrometry (MS/MS) Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), Positive.
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - Pyraclostrobin: Precursor ion (m/z) 388.1 → Product ions (m/z) 194.2 (quantifier) and 162.9 (qualifier).
 - Pyraclostrobin-d3: Precursor ion (m/z) 391.1 → Product ion (m/z) 197.2 (quantifier). Note: The exact m/z values for the deuterated standard may vary depending on the position of the deuterium labels.

Data Presentation

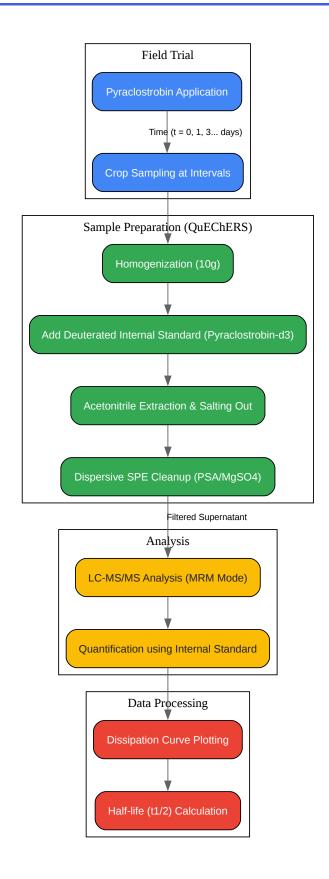
The dissipation of pyraclostrobin in crops typically follows first-order kinetics. The half-life ($t_1/2$) can be calculated using the formula: $t_1/2 = \ln(2) / k$, where k is the dissipation rate constant obtained from the slope of the linear regression of $\ln(C)$ versus time.



Crop	Initial Residue (mg/kg)	Half-life (t ₁ / ₂) in days	Reference
Maize	Not specified	1.6 - 1.7	[2]
Cucumber	Not specified	< 8.2	[3]
Pepper	Not specified	5.3 - 11.5	[4]
Grapes	Not specified	17.8 - 28.9	[5]
Peanut (plant)	Not specified	10.3 - 11.2	[6]
Wax Gourd	Not specified	4.1	[7]

Mandatory Visualization





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Caption: Experimental workflow for pyraclostrobin dissipation analysis.



Conclusion

The described method provides a reliable and accurate approach for determining the dissipation of pyraclostrobin in various crops. The QuEChERS protocol allows for high-throughput sample preparation, while the use of a deuterated internal standard in conjunction with LC-MS/MS analysis ensures high precision and accuracy by minimizing matrix-induced signal suppression or enhancement. This methodology is essential for generating the high-quality data required for food safety assessments and the establishment of MRLs and PHIs for pyraclostrobin in agricultural commodities.

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